2-(Pyrimidin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)ethanamine is an organic compound that features a pyrimidine ring attached to an ethanamine group
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-2-yl)ethanamine are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues . In addition, this compound has been found to inhibit the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
this compound interacts with its targets by inhibiting their activity. For instance, it has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . This inhibition leads to a decrease in the formation of stable collagen molecules, thereby affecting fibrotic processes .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylases by this compound affects the collagen synthesis pathway . This results in a decrease in the production of hydroxyproline, a major component of collagen . The compound’s action on PLK4 also affects the centriole duplication pathway, which is crucial for cell division and genome integrity .
Result of Action
The inhibition of collagen prolyl 4-hydroxylases by this compound leads to a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl 4-hydroxylases, which are crucial in collagen synthesis . These interactions often involve inhibition or modulation of enzyme activity, impacting the overall biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of collagen and reduce hydroxyproline content in cell culture mediums . This suggests its potential in regulating fibrotic processes and cellular responses to injury.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that its inhibitory effects on collagen synthesis are sustained over time, suggesting a stable interaction with target enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reduced fibrosis, while higher doses could potentially lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyrimidine metabolism pathway. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)ethanamine
- 2-(Quinolin-2-yl)ethanamine
- 2-(Isoquinolin-1-yl)ethanamine
Comparison: 2-(Pyrimidin-2-yl)ethanamine is unique due to its pyrimidine ring, which imparts distinct electronic properties and biological activity compared to its analogs. For instance, 2-(Pyridin-2-yl)ethanamine has a pyridine ring, which is less electron-rich than the pyrimidine ring, affecting its reactivity and binding affinity. Similarly, 2-(Quinolin-2-yl)ethanamine and 2-(Isoquinolin-1-yl)ethanamine have larger ring systems, which can influence their steric interactions and overall biological activity.
Properties
IUPAC Name |
2-pyrimidin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOQBMLNGUEFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606905 |
Source
|
Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-80-2 |
Source
|
Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.